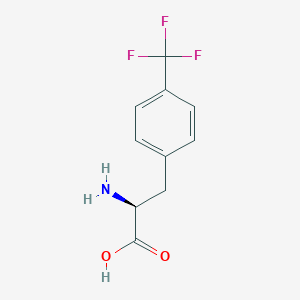

4-(Trifluoromethyl)-L-phenylalanine

Vue d'ensemble

Description

4-(Trifluoromethyl)-L-phenylalanine is an amino acid derivative where a trifluoromethyl group is attached to the para position of the phenyl ring of L-phenylalanine. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method yields the desired product with high regioselectivity and moderate to excellent yields.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Discovery and Development

4-(Trifluoromethyl)-L-phenylalanine serves as a crucial building block in the synthesis of fluorinated compounds, which are essential for developing new pharmaceuticals. The incorporation of trifluoromethyl groups into drug molecules enhances their bioavailability and metabolic stability, making them more effective in targeting specific diseases .

Case Study: Cancer Treatment

Research indicates that this compound is instrumental in synthesizing therapeutic agents for cancer treatment. For instance, studies have shown that compounds derived from this amino acid exhibit increased potency against cancer cells due to improved interaction with biological targets .

Biochemical Research

Enzyme Studies

In biochemical research, this compound is utilized to investigate enzyme catalysis. Its unique properties allow researchers to explore the mechanisms of enzyme action and the effects of fluorination on enzyme-substrate interactions .

Peptide Synthesis

The compound is also pivotal in peptide synthesis, particularly for creating modified peptides with enhanced antimicrobial properties. By introducing this compound into peptide chains, researchers have successfully developed peptides that demonstrate improved efficacy against bacterial strains .

Synthetic Chemistry

Chemical Reagent

As a chemical reagent, this compound is extensively used in organic synthesis. Its ability to introduce trifluoromethyl groups into various organic molecules facilitates the development of complex chemical structures necessary for advanced material science applications .

Material Science Applications

The compound's properties are leveraged in creating advanced materials with desirable characteristics such as increased stability and solubility. These materials find applications in coatings and polymer chemistry, where fluorinated compounds are increasingly sought after for their unique attributes .

Academic Research and Education

Laboratory Use

Universities and research institutions utilize this compound in both teaching and research settings. It aids in exploring novel scientific phenomena, particularly within medicinal chemistry and pharmacology courses . The compound's role as a reagent helps students understand the principles of organic synthesis and drug design.

Research Methodologies Development

The compound supports the development of new methodologies in research projects focused on synthetic biology and biotechnology. Its versatility allows researchers to innovate within these fields, leading to breakthroughs in drug discovery and therapeutic applications .

Future Trends and Opportunities

The market for this compound is expected to grow significantly due to increasing demand across various sectors:

- Pharmaceuticals: The focus on precision medicine drives the need for novel fluorinated compounds.

- Biotechnology: Expanding research efforts in biologics open new avenues for using this reagent.

- Sustainable Chemistry: The rise of green chemistry principles encourages the use of reagents that facilitate cleaner chemical processes .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amino acids and phenylalanine derivatives, such as:

- 4-(Trifluoromethyl)phenylalanine

- 3-(Trifluoromethyl)phenylalanine

- 2-(Trifluoromethyl)phenylalanine

Uniqueness

4-(Trifluoromethyl)-L-phenylalanine is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical and biological properties. This positional specificity can result in distinct interactions with molecular targets and different pharmacokinetic profiles compared to other trifluoromethyl-substituted compounds .

Activité Biologique

4-(Trifluoromethyl)-L-phenylalanine (TFM-Phe) is a fluorinated derivative of the amino acid phenylalanine, notable for its unique chemical properties imparted by the trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities, including antimicrobial effects and applications in protein labeling.

TFM-Phe has the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 227.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological membranes, potentially affecting its biological activity.

Antimicrobial Activity

Research has indicated that TFM-Phe exhibits significant antibacterial properties. For instance, salicylanilide derivatives containing the trifluoromethyl group have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB), with minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L . These compounds demonstrated comparable effectiveness to standard antibiotics like isoniazid, suggesting that TFM-Phe derivatives could serve as promising candidates for treating resistant infections.

Table 1: Antimicrobial Efficacy of TFM-Phe Derivatives

| Compound | Target Organism | MIC (μmol/L) | Reference |

|---|---|---|---|

| TFM-Phe | M. tuberculosis | ≤ 1 | |

| TFM-Phe | Staphylococcus aureus | ≥ 0.49 | |

| TFM-Phe | E. coli | Not effective |

Protein Labeling and Biophysical Studies

The incorporation of TFM-Phe into proteins has been successfully achieved using genetic engineering techniques, allowing for site-specific labeling with fluorine-19 (¹⁹F). This method provides a powerful tool for monitoring protein conformational changes and interactions through ¹⁹F NMR spectroscopy. Studies have shown that the introduction of TFM-Phe into proteins results in high translational efficiency and fidelity, making it suitable for various biophysical applications .

Case Study: Monitoring Protein Interactions

In one study, researchers inserted TFM-Phe at TAG nonsense codons in Escherichia coli, enabling detailed observation of substrate binding and enzyme reactions through changes in ¹⁹F chemical shifts. This approach highlighted subtle conformational changes near active sites and has implications for understanding enzyme mechanisms .

The biological activity of TFM-Phe can be attributed to several mechanisms:

- Antimicrobial Mechanism : The lipophilic nature of TFM-Phe enhances membrane permeability, facilitating the compound's entry into bacterial cells where it can exert its antimicrobial effects.

- Protein Interaction : The incorporation of TFM-Phe into proteins allows researchers to study protein dynamics and interactions at a molecular level, providing insights into enzymatic functions and regulatory mechanisms.

Safety and Toxicity

While TFM-Phe shows promising biological activities, safety assessments are crucial. The toxicity profile of fluorinated compounds can vary significantly based on their structure. Current literature suggests that while some derivatives exhibit low toxicity, comprehensive toxicological studies are necessary to evaluate their safety for therapeutic use .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 4-(trifluoromethyl)-L-phenylalanine chosen for this study?

A1: this compound, when attached to the N-terminus of octaarginine (R8), serves as a sensitive probe for ¹⁹F NMR spectroscopy []. This allows researchers to track the movement of the modified R8 (¹⁹F-R8) in real-time within living cells. The ¹⁹F atom provides a distinct signal that is not commonly found in biological systems, making it easier to monitor the peptide's interactions and translocation without interference from other cellular components.

Q2: What specific information did the researchers obtain using this compound and ¹⁹F NMR?

A2: By incorporating this compound into R8 and using ¹⁹F NMR, the researchers were able to observe the following in real-time []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.